molecular formula C12H15BrN2O3S B14925308 Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(4-bromothiophen-2-yl)carbonyl]piperazine-1-carboxylate

Katalognummer: B14925308
Molekulargewicht: 347.23 g/mol
InChI-Schlüssel: SXFWIWKTLQQREV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated thiophene ring and a tetrahydropyrazinecarboxylate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the bromination of 2-thiophenecarboxylic acid to obtain 4-bromo-2-thiophenecarboxylic acid. This intermediate is then coupled with ethyl tetrahydropyrazinecarboxylate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as organic semiconductors or polymers.

Wirkmechanismus

The mechanism of action of ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL 4-[(4-CHLORO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-[(4-METHYL-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

ETHYL 4-[(4-BROMO-2-THIENYL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. This brominated compound may exhibit different chemical and biological properties compared to its chlorinated or methylated analogs, making it a distinct and valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H15BrN2O3S

Molekulargewicht

347.23 g/mol

IUPAC-Name

ethyl 4-(4-bromothiophene-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H15BrN2O3S/c1-2-18-12(17)15-5-3-14(4-6-15)11(16)10-7-9(13)8-19-10/h7-8H,2-6H2,1H3

InChI-Schlüssel

SXFWIWKTLQQREV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.